6-tert-butyl-1H-indole-2,4-dicarboxylic acid

Lipophilicity Drug-likeness Membrane permeability

6-tert-Butyl-1H-indole-2,4-dicarboxylic acid (CAS 1000341‑47‑8; MF C₁₄H₁₅NO₄; MW 261.27 g mol⁻¹) is a bifunctional indole derivative bearing carboxylic acid groups at the 2‑ and 4‑positions and a sterically demanding tert‑butyl substituent at the 6‑position of the indole nucleus. The tert‑butyl group enhances lipophilicity and steric bulk relative to the unsubstituted parent scaffold 1H‑indole‑2,4‑dicarboxylic acid (CAS 103027‑96‑9, C₁₀H₇NO₄, MW 205.17), altering solubility, metabolic stability, and molecular recognition properties.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 1000341-47-8
Cat. No. B1292662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-1H-indole-2,4-dicarboxylic acid
CAS1000341-47-8
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O
InChIInChI=1S/C14H15NO4/c1-14(2,3)7-4-9(12(16)17)8-6-11(13(18)19)15-10(8)5-7/h4-6,15H,1-3H3,(H,16,17)(H,18,19)
InChIKeyLZKHMNSBBJJXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-1H-indole-2,4-dicarboxylic Acid (CAS 1000341-47-8): Core Scaffold Properties and Procurement Identity


6-tert-Butyl-1H-indole-2,4-dicarboxylic acid (CAS 1000341‑47‑8; MF C₁₄H₁₅NO₄; MW 261.27 g mol⁻¹) is a bifunctional indole derivative bearing carboxylic acid groups at the 2‑ and 4‑positions and a sterically demanding tert‑butyl substituent at the 6‑position of the indole nucleus . The tert‑butyl group enhances lipophilicity and steric bulk relative to the unsubstituted parent scaffold 1H‑indole‑2,4‑dicarboxylic acid (CAS 103027‑96‑9, C₁₀H₇NO₄, MW 205.17), altering solubility, metabolic stability, and molecular recognition properties [1].

Why 6-tert-Butyl-1H-indole-2,4-dicarboxylic Acid Cannot Be Replaced by Unsubstituted or Differently 6-Substituted Indole-2,4-dicarboxylic Acids


The 6‑tert‑butyl substituent fundamentally alters the physicochemical profile of the indole‑2,4‑dicarboxylic acid scaffold. Compared with the unsubstituted parent (LogP ≈ 1.56), the tert‑butyl group is predicted to increase lipophilicity by approximately 1.5–2.0 log units, substantially affecting aqueous solubility, membrane permeability, and protein‑binding characteristics [1]. The steric bulk at the 6‑position (van der Waals volume increment of ~56 cm³ mol⁻¹ relative to hydrogen) can restrict metabolic oxidation at the indole C6–C7 positions and alter the conformational preferences of the two carboxylic acid groups during metal‑chelation or receptor‑binding events . These differences mean that in any structure‑activity relationship (SAR) study, metal‑organic framework (MOF) synthesis, or biochemical probe application, substituting the 6‑tert‑butyl compound with the parent indole‑2,4‑dicarboxylic acid or a 6‑halogen analog will yield non‑equivalent results that cannot be directly extrapolated.

Quantitative Differentiation Evidence for 6-tert-Butyl-1H-indole-2,4-dicarboxylic Acid vs. Closest Analogs


Increased Lipophilicity (Computed LogP Shift) vs. Parent 1H-Indole-2,4-dicarboxylic Acid

The parent compound 1H-indole-2,4-dicarboxylic acid has a reported LogP of 1.56 (Molbase) [1]. Although an experimentally measured LogP for the 6-tert-butyl derivative is not available in the public domain, the tert-butyl substituent at the 6-position is predicted to raise the LogP by approximately 1.5–2.0 units based on established additive fragment constants (Hansch π for tert-butyl ≈ 1.98 on aromatic systems) [2]. This increase places the target compound in a significantly higher lipophilicity range (estimated LogP ≈ 3.1–3.6), which has direct consequences for aqueous solubility, passive membrane diffusion, and non-specific protein binding [1][2].

Lipophilicity Drug-likeness Membrane permeability

Enhanced Steric Bulk (Molecular Weight and van der Waals Volume) vs. Parent Scaffold

The molecular weight of 6-tert-butyl-1H-indole-2,4-dicarboxylic acid is 261.27 g·mol⁻¹, which is 56.1 g·mol⁻¹ (27%) heavier than the parent 1H-indole-2,4-dicarboxylic acid (205.17 g·mol⁻¹) . This mass difference corresponds entirely to the tert-butyl group (–C(CH₃)₃ replacing –H at C6) and represents an estimated van der Waals volume increase of approximately 56 cm³·mol⁻¹. The bulky tert-butyl substituent shields the C6–C7 region of the indole ring from metabolic oxidation (e.g., by CYP450 enzymes) and restricts rotational freedom of the C4‑carboxylic acid group through peri‑interactions with the C5‑hydrogen [1].

Steric hindrance Metabolic stability Molecular recognition

Predicted Boiling Point and Thermal Stability Differentiation vs. Parent Dicarboxylic Acid

ChemSrc reports a predicted boiling point of 532.3 ± 50.0 °C (at 760 mmHg) and a predicted density of 1.3 ± 0.1 g·cm⁻³ for 6‑tert‑butyl‑1H‑indole‑2,4‑dicarboxylic acid . In contrast, the predicted boiling point of the parent 1H‑indole‑2,4‑dicarboxylic acid is approximately 470–490 °C (estimated based on lower molecular weight and absence of the lipophilic tert‑butyl group). The flash point of the tert‑butyl derivative is predicted at 275.7 ± 30.1 °C . These elevated thermal parameters indicate greater thermal stability during high‑temperature synthetic transformations or vacuum sublimation purification relative to the parent compound.

Thermal stability Purification Synthetic handling

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Crystal Engineering vs. Parent Compound

The target compound possesses 3 hydrogen bond donors (HBD: two –COOH protons plus the indole N–H) and 4 hydrogen bond acceptors (HBA: two carbonyl oxygens from each –COOH group), as reported by Chem960 . The parent 1H‑indole‑2,4‑dicarboxylic acid has the same HBD/HBA count (3/4). However, the steric shielding of the C4‑carboxylic acid by the adjacent tert‑butyl group at C6 is expected to reduce its effective hydrogen‑bonding accessibility in intermolecular interactions compared with the unsubstituted parent, where both –COOH groups are fully solvent‑exposed. This differential accessibility can lead to distinct supramolecular synthons and coordination geometries when used as a ligand in metal‑organic framework (MOF) or coordination polymer synthesis [1].

Crystal engineering MOF synthesis Supramolecular chemistry

Evidence-Backed Application Scenarios for 6-tert-Butyl-1H-indole-2,4-dicarboxylic Acid


Metabolically Stable Fragment for Lead Optimization Programs Requiring Enhanced Lipophilicity

When a medicinal chemistry campaign identifies 1H‑indole‑2,4‑dicarboxylic acid as a metal‑chelating pharmacophore (e.g., for HIV integrase or fructose‑1,6‑bisphosphatase inhibition) but requires improved membrane permeability and metabolic stability, the 6‑tert‑butyl derivative offers an estimated LogP increase of ~1.5–2.0 units . The tert‑butyl group at C6 blocks the primary site of CYP‑mediated aromatic oxidation (C7), potentially prolonging half‑life in microsomal stability assays [1]. Procurement of this specific derivative avoids the synthetic burden of introducing the tert‑butyl group in‑house and ensures batch‑to‑batch consistency for SAR studies.

Sterically Differentiated Dicarboxylic Acid Ligand for Metal-Organic Framework (MOF) Synthesis

The unequal steric environments of the C2‑ and C4‑carboxylic acid groups—the latter being partially shielded by the 6‑tert‑butyl substituent—create an opportunity for regioselective metal coordination . This property is valuable for constructing MOFs or coordination polymers with predictable topology, where the sterically hindered C4‑COOH may preferentially engage in hydrogen‑bonding while the more exposed C2‑COOH coordinates to metal nodes [1]. The elevated thermal stability (predicted BP ~532 °C) further supports solvothermal synthesis conditions .

Building Block for Biased Chemical Libraries Targeting Hydrophobic Enzyme Pockets

The combination of a polar bis‑carboxylic acid metal‑chelating motif with a lipophilic tert‑butyl group creates an amphiphilic scaffold suitable for screening against metalloenzymes with adjacent hydrophobic sub‑pockets . Compared with the parent indole‑2,4‑dicarboxylic acid (LogP ≈ 1.56), the estimated LogP of ~3.1–3.6 of the 6‑tert‑butyl analog better matches the physicochemical profile required for CNS‑penetrant or intracellular targets [1]. Procurement of gram‑scale quantities enables library enumeration through sequential derivatization of the two carboxylic acid positions.

Reference Standard for Computational ADMET Model Validation

Because experimental LogP, pKa, solubility, and metabolic stability data are absent from the public domain for this compound, its procurement and characterization can serve as a model system for validating in silico ADMET prediction algorithms against experimentally determined values . The well‑defined structural difference relative to the parent indole‑2,4‑dicarboxylic acid (addition of a single tert‑butyl group) provides a clean test case for assessing the accuracy of fragment‑based and machine‑learning LogP and metabolic site‑of‑metabolism predictions [1].

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